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Formaldehyde;methanol;urea - 37999-54-5

Formaldehyde;methanol;urea

Catalog Number: EVT-14300689
CAS Number: 37999-54-5
Molecular Formula: C3H10N2O3
Molecular Weight: 122.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound comprising formaldehyde, methanol, and urea is significant in various industrial applications, particularly in the production of resins and adhesives. Formaldehyde is a simple aldehyde used extensively in the synthesis of various chemical compounds, while methanol serves as a precursor for formaldehyde production. Urea, an organic compound, is commonly utilized in the creation of urea-formaldehyde resins, which are widely used in the production of particleboard and other materials.

Source

Formaldehyde is primarily produced through the oxidation of methanol, which itself is derived from synthesis gas (a mixture of hydrogen and carbon monoxide). The process typically involves the catalytic conversion of methanol over silver catalysts to yield formaldehyde. Urea is synthesized from ammonia and carbon dioxide through the Haber-Bosch process, making it readily available for industrial applications.

Classification

The combination of formaldehyde, methanol, and urea can be classified under the category of urea-formaldehyde resins, which are thermosetting polymers formed through the polymerization of urea and formaldehyde. These resins are known for their strong adhesive properties and are commonly used in wood products.

Synthesis Analysis

Methods

The synthesis of urea-formaldehyde resin involves several key steps:

  1. Initial Reaction: Urea and formaldehyde are mixed in a reactor under controlled conditions. The pH is adjusted using an alkaline solution to facilitate the reaction.
  2. Condensation Reaction: The mixture undergoes a condensation reaction where water is released as a byproduct, leading to the formation of methylene bridges between urea molecules.
  3. Addition of Methanol: Methanol can be added at various stages to control the degree of etherification and condensation, influencing the properties of the final resin product .

Technical Details

  • The reaction typically occurs at temperatures ranging from 60°C to 100°C.
  • The molar ratios of urea to formaldehyde can vary depending on desired properties, with common ratios being around 1:1.5 to 1:2.
  • The process may involve multiple stages to optimize resin characteristics such as viscosity and curing time.
Molecular Structure Analysis

Structure

The molecular structure of urea-formaldehyde resin consists of a network formed by urea molecules linked by methylene (-CH2-) groups derived from formaldehyde. The general formula can be represented as:

 NH2CO n  CH2m\text{ NH}_2\text{CO }_n\text{ }\text{ CH}_2\text{O }_m

where nn represents the number of urea units and mm represents the number of methylene linkages.

Data

  • Molecular Weight: Varies based on composition but generally lies between 100-300 g/mol for basic units.
  • Density: Approximately 1.2 g/cm³ for solid resins.
  • Glass Transition Temperature: Typically ranges from 70°C to 120°C depending on formulation.
Chemical Reactions Analysis

Reactions

The primary reactions involved in synthesizing urea-formaldehyde resin include:

  1. Formation of Methylene Bridges:
    H2NCO+HCHOH2NCH2NCO+H2O\text{H}_2\text{NCO}+\text{HCHO}\rightarrow \text{H}_2\text{NCH}_2\text{NCO}+\text{H}_2\text{O}
    This reaction forms a methylene bridge between two urea molecules.
  2. Polymerization:
    As more formaldehyde is added, further polymerization occurs leading to a cross-linked network structure.

Technical Details

  • The reaction kinetics can be influenced by temperature, pH, and concentration of reactants.
  • Catalysts such as ammonium chloride or sodium hydroxide may be used to accelerate reactions.
Mechanism of Action

Process

The mechanism involves several steps:

  1. Nucleophilic Attack: The nitrogen atom in urea acts as a nucleophile attacking the electrophilic carbon atom in formaldehyde.
  2. Formation of Intermediate: An intermediate compound is formed which can either lead to further polymerization or revert back to reactants depending on conditions.
  3. Cross-linking: Under heat and pressure, these intermediates cross-link to form a stable thermosetting resin.

Data

  • Reaction rates increase with temperature and catalyst concentration.
  • Optimal conditions typically yield high conversion rates (>90%) for both formaldehyde and urea.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically white or light yellow solid.
  • Odor: Characteristic pungent smell due to formaldehyde content.
  • Solubility: Insoluble in water but soluble in organic solvents like acetone and ethanol.

Chemical Properties

  • Reactivity: Highly reactive with amines and phenols; can undergo hydrolysis under acidic conditions.
  • Thermal Stability: Decomposes at temperatures above 200°C releasing toxic gases including formaldehyde.
Applications

Scientific Uses

Urea-formaldehyde resins are extensively used in:

  • Wood Products: Used as adhesives in particleboard, plywood, and laminated wood products due to their strong bonding properties.
  • Coatings and Sealants: Employed in various coatings for their durability and moisture resistance.
  • Textiles: Utilized as finishing agents that enhance wrinkle resistance in fabrics.

In addition, ongoing research focuses on improving formulations to reduce emissions during application while maintaining performance characteristics .

Synthesis and Production Methodologies

Industrial-Scale Synthesis of Urea-Formaldehyde Resins

Urea-formaldehyde (UF) resins are synthesized via sequential methylolation (addition) and condensation (polymerization) reactions. Industrially, urea and formaldehyde react under alkaline conditions (pH 7–9) to form methylol ureas (mono-, di-, or trimethylolurea). This is followed by acid-catalyzed condensation (pH 4–6) to form polymeric networks with methylene (–CH₂–) and dimethylene ether (–CH₂–O–CH₂–) bridges [2] [6]. The stoichiometric formaldehyde-to-urea (F/U) molar ratio critically influences resin performance:

  • High F/U ratio (1.8–2.2): Yields resins with superior crosslinking and mechanical strength but elevated free formaldehyde emissions.
  • Low F/U ratio (0.9–1.2): Reduces emissions but compromises hydrolytic stability and bond strength [6] [10].

Table 1: Industrial UF Resin Synthesis Parameters

ParameterTypical RangeImpact on Product
F/U Molar Ratio0.9–2.2↑ Ratio: ↑ Strength, ↑ Emissions
Initial pH (Alkaline)7.0–9.0Ensures methylol formation
Condensation pH (Acid)4.0–6.0Drives polymerization
Temperature50–90°C↑ Temp: ↑ Reaction rate, ↑ Viscosity

Post-condensation, residual formaldehyde is minimized via urea addition ("scavenging") during resin maturation [6].

Catalytic Oxidation Mechanisms in Methanol-to-Formaldehyde Conversion

Formaldehyde is industrially produced via methanol oxidation using two catalytic systems:

Silver Catalysts (650°C, Endothermic Dehydrogenation):

CH₃OH → CH₂O + H₂ (ΔH = +84 kJ/mol)  

In this process, methanol-air mixtures pass over silver crystals. Hydrogen combustion supplies reaction heat, enabling 85–88% yields. Excess methanol (≥35%) necessitates distillation recovery [1] [9].

Iron Molybdate Catalysts (Fe₂(MoO₄)₃/MoO₃, 350°C, Exothermic Oxidation):

CH₃OH + ½O₂ → CH₂O + H₂O (ΔH = −159 kJ/mol)  

A Mo/Fe ratio >1.5 (typically 2.0–3.0) maintains catalyst activity by compensating for molybdenum sublimation. This system achieves higher yields (92–95%) at lower temperatures and methanol concentrations (<10%), eliminating distillation needs [7] [9].

Table 2: Comparison of Methanol-to-Formaldehyde Processes

ParameterSilver ProcessIron Molybdate (Formox) Process
Temperature600–650°C300–400°C
Catalyst Lifetime3–6 months6–12 months
Methanol Conversion85–90%>99%
Formaldehyde Selectivity86–90%92–95%
ByproductsCO, CO₂, formic acidTraces of CO, CO₂

Reaction Kinetics of Urea-Formaldehyde Condensation Under Variable pH and Temperature

UF resin kinetics are highly sensitive to pH and temperature:

  • Methylolation (pH 8–9, 80°C): First-order kinetics with urea depletion rates of 1.2×10⁻⁴ s⁻¹. Monomethylolurea dominates initially, progressing to dimethylolurea [6] [8].
  • Condensation (pH 4.5–5.5, 70–90°C): Acid catalysis accelerates methylene bridge formation. Rate constants double per 10°C rise (Q₁₀ ≈ 2.0). Over-acidification (pH <4.0) causes premature gelation [3] [8].

Low F/U ratios (<1.0) reduce crosslinking density, increasing water absorption (thickness swelling >25%) and reducing modulus of elasticity by 30–40% in wood composites [10].

Process Optimization for Minimizing Free Formaldehyde in Urea-Formaldehyde Products

Key strategies for reducing free formaldehyde:

  • F/U Ratio Optimization: Ratios of 1.0–1.2 lower emissions but require scavengers (e.g., ammonium salts, melamine) to capture residual formaldehyde.
  • Post-Addition of Urea: Final urea hydrolysis decomposes unreacted methylol groups during resin curing [6] [10].
  • Advanced Process Control: Inline monitoring (e.g., LiquiSonic® analyzers) tracks methanol (0–5 wt%) and formaldehyde (40–60 wt%) concentrations at 60–80°C, enabling real-time adjustments [1].
  • Reboiled Absorption: Modifying absorption stages with refrigerant cycles reduces energy consumption by 94% (from 153,735 kJ/h to 9,256 kJ/h), indirectly suppressing decomposition-related emissions [4].

Innovations in Heterogeneous Catalyst Design for Sustainable Formaldehyde Production

Iron molybdate catalysts face molybdenum sublimation, causing reactor fouling and selectivity loss. Recent innovations address this:

  • Core-Shell Structures: SiO₂ or TiO₂ coatings suppress Mo volatilization, extending catalyst life by >40% [7] [8].
  • Doped Catalysts: Vanadium or tungsten doping enhances oxygen mobility, improving low-temperature activity (250–300°C) and selectivity [4] [8].
  • Ternary Oxides: Fe-Mo-V oxides achieve 98% selectivity at 99% conversion, reducing energy use by 20% versus conventional systems [8].
  • Zeolite Alternatives: Metal-free HZSM-5 catalysts show promise for methanol-to-formaldehyde conversion but require optimization for industrial throughput [8].

Table 3: Advanced Catalysts for Formaldehyde Production

Catalyst TypeSelectivity (%)LifetimeInnovation
Fe₂(MoO₄)₃/MoO₃ (Mo/Fe=2.5)92–956–12 monthsExcess Mo compensates sublimation loss
V-doped Fe₂(MoO₄)₃96–98>12 months↑ Oxygen mobility, ↓ activation energy
SiO₂@FeMoO₄ (Core-Shell)95–9715–18 monthsMo sublimation reduced by 70%
HZSM-5 Zeolite85–90Under studyMetal-free, low-temperature operation

Properties

CAS Number

37999-54-5

Product Name

Formaldehyde;methanol;urea

IUPAC Name

formaldehyde;methanol;urea

Molecular Formula

C3H10N2O3

Molecular Weight

122.12 g/mol

InChI

InChI=1S/CH4N2O.CH4O.CH2O/c2-1(3)4;2*1-2/h(H4,2,3,4);2H,1H3;1H2

InChI Key

JHFIZECAWVZING-UHFFFAOYSA-N

Canonical SMILES

CO.C=O.C(=O)(N)N

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